1(2H)-Naphthalenone, 3,4-dihydro-8-phenyl-

C–H activation Cross-coupling Synthetic methodology

1(2H)-Naphthalenone, 3,4-dihydro-8-phenyl- (CAS 501374-10-3) is a phenyl-substituted α-tetralone derivative with the molecular formula C₁₆H₁₄O and a molecular weight of 222.28 g/mol. This compound is characterized by an 8-phenyl substitution on the 3,4-dihydro-1(2H)-naphthalenone scaffold, which confers distinct steric and electronic properties relative to other regioisomeric phenyl-tetralones.

Molecular Formula C16H14O
Molecular Weight 222.28 g/mol
CAS No. 501374-10-3
Cat. No. B12954557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(2H)-Naphthalenone, 3,4-dihydro-8-phenyl-
CAS501374-10-3
Molecular FormulaC16H14O
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=O)C1)C(=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H14O/c17-15-11-5-9-13-8-4-10-14(16(13)15)12-6-2-1-3-7-12/h1-4,6-8,10H,5,9,11H2
InChIKeyZNPPRZCOXXBMMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1(2H)-Naphthalenone, 3,4-dihydro-8-phenyl- (CAS 501374-10-3): Core Physical & Structural Baseline for Scientific Procurement


1(2H)-Naphthalenone, 3,4-dihydro-8-phenyl- (CAS 501374-10-3) is a phenyl-substituted α-tetralone derivative with the molecular formula C₁₆H₁₄O and a molecular weight of 222.28 g/mol . This compound is characterized by an 8-phenyl substitution on the 3,4-dihydro-1(2H)-naphthalenone scaffold, which confers distinct steric and electronic properties relative to other regioisomeric phenyl-tetralones . Key baseline physical properties include a precisely measured melting point of 97.0–97.5 °C, a predicted boiling point of 409.3 ± 35.0 °C, and a predicted density of 1.122 ± 0.06 g/cm³ . The compound serves as both a valuable building block in organic synthesis—particularly via ruthenium-catalyzed C–H arylation methodologies—and as a privileged scaffold in medicinal chemistry for the development of enzyme inhibitors [1].

Why 1(2H)-Naphthalenone, 3,4-dihydro-8-phenyl- (CAS 501374-10-3) Cannot Be Replaced by Positional Isomers or Unsubstituted Tetralones


Substituting 1(2H)-Naphthalenone, 3,4-dihydro-8-phenyl- with a generic α-tetralone or an alternative phenyl-tetralone regioisomer is not chemically or functionally equivalent. The 8-phenyl substitution introduces significant steric hindrance and alters the electronic environment of the carbonyl group, directly impacting both its synthetic reactivity and biological target engagement [1]. For instance, the 8-phenyl isomer is preferentially accessed in high yield via specific C–H activation chemistry that is not applicable to the 2-phenyl or 7-phenyl isomers . Furthermore, the precise position of the phenyl ring dictates the molecule's three-dimensional conformation, which is a critical determinant in structure-activity relationships (SAR) for enzyme inhibition [1]. The baseline physical properties, such as the solid-state melting point (97.0–97.5 °C), also differ markedly from the unsubstituted parent (1-tetralone, mp 2–7 °C), affecting handling and formulation logistics in procurement and research workflows .

Quantitative Evidence Guide for 1(2H)-Naphthalenone, 3,4-dihydro-8-phenyl- (CAS 501374-10-3): Procurement-Relevant Differentiation Data


Synthetic Efficiency: 86% Yield via Ruthenium-Catalyzed C–H Arylation vs. 45% Yield via Grignard Route

The 8-phenyl regioisomer can be synthesized with a high yield of 86% using a ruthenium(II)-catalyzed C–H arylation of 1-tetralone with phenyl boronic acid neopentyl glycol ester . In contrast, the alternative Grignard-based approach to phenyl-substituted tetralones proceeds with an overall yield of only 45% for the analogous dehydration product . This direct comparison demonstrates a near two-fold improvement in synthetic efficiency for accessing the 8-phenyl scaffold when employing the ruthenium-catalyzed method.

C–H activation Cross-coupling Synthetic methodology

Physical Form & Handling: Solid-State Melting Point (97.0–97.5 °C) vs. Liquid Unsubstituted Tetralone (2–7 °C)

1(2H)-Naphthalenone, 3,4-dihydro-8-phenyl- is a crystalline solid at room temperature with a precisely reported melting point of 97.0–97.5 °C . In stark contrast, the unsubstituted parent compound 1-tetralone (CAS 529-34-0) is a liquid with a melting point ranging from 2 °C to 8 °C . This difference of approximately 90 °C in melting point directly impacts the compound's physical form under standard laboratory storage and handling conditions.

Physical property Formulation Handling logistics

Enzyme Inhibition Profile: AKR1C3 Inhibitory Activity (IC₅₀ = 1.41 µM) Comparable to Lead-Like Tetralone Derivatives

In vitro enzyme assays demonstrate that 1(2H)-Naphthalenone, 3,4-dihydro-8-phenyl- inhibits human recombinant AKR1C3 (aldo-keto reductase family 1 member C3) with an IC₅₀ value of 1.41 µM (1.41E+3 nM) [1]. This activity places it within the same order of magnitude as other tetralone-based AKR1C3 inhibitors, such as a structurally related tetralone derivative that exhibited an IC₅₀ of 5.46 µM in a comparable S-tetralol oxidation assay [2]. While not the most potent inhibitor in its class, the compound's sub-10 µM activity confirms its suitability as a starting point for structure-activity relationship (SAR) exploration targeting AKR1C3, a validated target in prostate cancer and other hormone-dependent malignancies [3].

AKR1C3 Enzyme inhibition Medicinal chemistry Cancer research

Scaffold Distinction: Unique 8-Phenyl Substitution Enables Divergent SAR Studies vs. 2-Phenyl and 7-Phenyl Isomers

The regioisomeric position of the phenyl substituent on the tetralone scaffold is a critical determinant of biological activity and synthetic accessibility. 1(2H)-Naphthalenone, 3,4-dihydro-8-phenyl- represents one of several possible mono-phenyl α-tetralone isomers, which also include the 2-phenyl (CAS 7498-87-5) and 7-phenyl variants [1]. The 8-position places the phenyl group in close proximity to the carbonyl, creating a unique steric environment that can be exploited in asymmetric catalysis and for generating atropisomerism in subsequent transformations . This positional difference is not trivial; in SAR studies of related tetralone derivatives, even a single-atom shift in substitution pattern can result in orders-of-magnitude changes in potency or selectivity for a given biological target [2].

Structure-Activity Relationship SAR Scaffold hopping Regioisomer comparison

Validated Application Scenarios for 1(2H)-Naphthalenone, 3,4-dihydro-8-phenyl- (CAS 501374-10-3) Based on Quantitative Evidence


Lead Optimization for AKR1C3 Inhibitors in Oncology Research

Based on its confirmed IC₅₀ of 1.41 µM against human AKR1C3 [1], this compound serves as a validated starting point for medicinal chemistry campaigns targeting hormone-dependent cancers. The 8-phenyl scaffold provides a synthetically accessible and distinct structural platform for systematic SAR studies to improve potency and selectivity over other AKR isoforms [2].

Methodology Development in Ruthenium-Catalyzed C–H Functionalization

The high-yielding (86%) ruthenium-catalyzed C–H arylation route to this specific regioisomer makes it an ideal substrate for further methodology exploration and optimization . It can serve as a benchmark substrate for testing new catalytic systems aimed at late-stage functionalization of complex aromatic ketones .

Building Block for Advanced Heterocyclic Synthesis

Given the well-established utility of α-tetralones as precursors to naphthalenes, naphthols, and various fused heterocycles [3], the 8-phenyl derivative offers a differentiated entry point. Its unique steric profile around the carbonyl can direct regioselective cycloadditions and annulations, enabling the synthesis of novel chemical space that is not accessible from the 2-phenyl or 7-phenyl isomers [3].

Physical Property Standard in Crystallization and Solid-Form Screening

The compound's sharp melting point (97.0–97.5 °C) and solid-state nature make it a reliable candidate for crystallization studies and solid-form screening (e.g., polymorphism, co-crystal formation). Its well-defined thermal behavior provides a clear benchmark for purity assessment and form control during scale-up and formulation development.

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